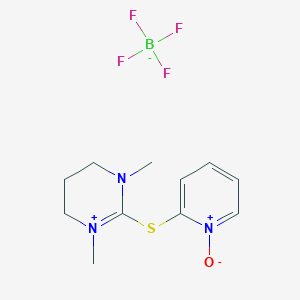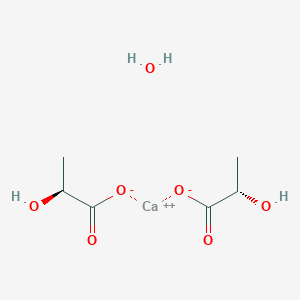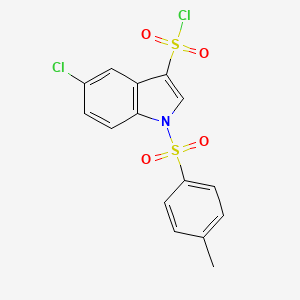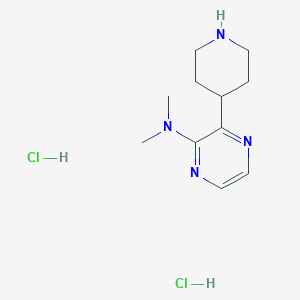
4-Fluoronaphthalene-2-carboxylic acid
説明
4-Fluoronaphthalene-2-carboxylic acid is a chemical compound . It is used for pharmaceutical testing .
Chemical Reactions Analysis
Carboxylic acids, such as 4-Fluoronaphthalene-2-carboxylic acid, undergo various reactions. These include reactions involving the O−H bond, such as acid dissociation and solvolytic reactions, and reactions at the carbonyl bond, which involve attack by a nucleophile .科学的研究の応用
Organic Synthesis
4-Fluoronaphthalene-2-carboxylic acid: is a valuable compound in organic synthesis due to its carboxylic acid functional group and the presence of a fluorine atom. The carboxylic acid group can participate in various organic reactions, such as substitution, elimination, and coupling reactions. The fluorine atom, being highly electronegative, can influence the reactivity of the compound, making it a useful intermediate in the synthesis of more complex fluorinated organic molecules .
Nanotechnology
In the field of nanotechnology, 4-Fluoronaphthalene-2-carboxylic acid can be used to modify the surface of nanoparticles. The carboxylic acid group can form strong bonds with the surface of metallic nanoparticles, enhancing their dispersion and incorporation into polymer nanomaterials. This is particularly useful in creating nanocomposites with improved mechanical and thermal properties .
Polymer Chemistry
The carboxylic acid group of 4-Fluoronaphthalene-2-carboxylic acid makes it a potential monomer for polymerization reactions. It can be used to create synthetic polymers with specific properties, such as increased resistance to solvents and chemicals. Additionally, the fluorinated aromatic ring can contribute to the thermal stability of the resulting polymer .
Medicinal Chemistry
Fluorinated compounds like 4-Fluoronaphthalene-2-carboxylic acid are often explored for their potential medicinal applications. The introduction of fluorine atoms into bioactive molecules can enhance their metabolic stability, alter their distribution within the body, and improve binding affinity to biological targets. Research in this area could lead to the development of new pharmaceuticals .
Agrochemical Development
In agrochemical research, the unique properties of fluorinated compounds can be leveraged to develop more effective pesticides and herbicides4-Fluoronaphthalene-2-carboxylic acid could serve as a building block for such agents, providing enhanced activity and selectivity due to the influence of the fluorine atom on the molecule’s behavior in biological systems .
Material Science
The incorporation of 4-Fluoronaphthalene-2-carboxylic acid into materials could result in products with unique properties. For example, the compound could be used to create coatings with increased resistance to degradation from UV light and harsh chemicals, making it valuable in the production of outdoor materials .
Environmental Science
Research into the environmental impact of fluorinated compounds is critical. 4-Fluoronaphthalene-2-carboxylic acid can be studied to understand its behavior in the environment, including its persistence and potential bioaccumulation. This information is essential for assessing the environmental safety of new fluorinated materials .
Analytical Chemistry
Finally, 4-Fluoronaphthalene-2-carboxylic acid can be used as a standard or reagent in analytical chemistry. Its unique spectral properties, due to the fluorine atom, can aid in the development of new analytical methods for detecting and quantifying various substances .
作用機序
Target of Action
As a carboxylic acid derivative, it may interact with various enzymes and proteins that are involved in metabolic processes .
Mode of Action
The mode of action of 4-Fluoronaphthalene-2-carboxylic acid is likely to involve interactions with its targets through the carboxylic acid functional group. Carboxylic acids are known to undergo reactions such as nucleophilic addition, which is greatly enhanced in the presence of a strong acid . This could result in changes to the targets, potentially altering their function.
Biochemical Pathways
For instance, they can be involved in the citric acid cycle, a crucial pathway for energy production in cells .
Pharmacokinetics
The properties of carboxylic acids suggest that they are generally well-absorbed and can be distributed throughout the body .
Action Environment
The action, efficacy, and stability of 4-Fluoronaphthalene-2-carboxylic acid can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is used .
特性
IUPAC Name |
4-fluoronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUWXPXKWRJJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60778975 | |
| Record name | 4-Fluoronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60778975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoronaphthalene-2-carboxylic acid | |
CAS RN |
13772-61-7 | |
| Record name | 4-Fluoro-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13772-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60778975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)





![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)
![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)
